4',5,7-Trimethoxyflavone is a natural product found in Boesenbergia rotunda, Citrus myrtifolia, and other organisms with data available.
See also: Tangerine peel (part of).
4',5,7-Trimethoxyflavone
CAS No.: 5631-70-9
Cat. No.: VC21347444
Molecular Formula: C18H16O5
Molecular Weight: 312.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 5631-70-9 |
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Molecular Formula | C18H16O5 |
Molecular Weight | 312.3 g/mol |
IUPAC Name | 5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one |
Standard InChI | InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)15-10-14(19)18-16(22-3)8-13(21-2)9-17(18)23-15/h4-10H,1-3H3 |
Standard InChI Key | ZXJJBDHPUHUUHD-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OC |
Melting Point | 156 - 157 °C |
Chemical Structure and Properties
Molecular Identification
4',5,7-Trimethoxyflavone is defined by specific chemical identifiers that enable its precise characterization and differentiation from other flavonoid compounds:
Parameter | Value |
---|---|
Chemical Formula | C₁₈H₁₆O₅ |
Molecular Weight | 312.32 g/mol |
CAS Registry Number | 5631-70-9 |
MDL Number | MFCD00017636 |
The compound's structure consists of a 2-phenylchromen-4-one backbone (flavone structure) with three methoxy (-OCH₃) groups at positions 4', 5, and 7 . This specific arrangement of functional groups distinguishes it from other flavone derivatives and contributes to its chemical behavior.
Nomenclature and Synonyms
The compound is known by several names in scientific literature, reflecting its structural relationship to apigenin and its methoxylation pattern:
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Trimethylapigenin
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Tri-O-methylapigenin
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5,7,4'-Trimethoxyflavone
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Apigenin trimethyl ether
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2-(4-Methoxyphenyl)-5,7-dimethoxy-4H-1-benzopyran-4-one
This variety of nomenclature reflects both its systematic chemical naming and its structural relationship to the parent compound apigenin.
Physical Properties and Characteristics
The physical properties of 4',5,7-Trimethoxyflavone influence its behavior in various systems and provide important parameters for its identification, storage, and experimental use:
Property | Value |
---|---|
Melting Point | 158-160°C (decomposition) |
Boiling Point | 506.5±50.0°C (Predicted) |
Density | 1.242±0.06 g/cm³ (Predicted) |
LogP | 3.530 (estimated) |
Physical Form | Solid |
Color | Light yellow to yellow |
Solubility | Soluble in DMSO, practically insoluble in water |
Recommended Storage | -20°C |
The high LogP value (3.530) confirms its significant lipophilicity, which explains its poor water solubility but good solubility in organic solvents like DMSO . This lipophilic character has important implications for its potential biological activities, as it affects membrane permeability and potential interactions with cellular components.
Natural Sources and Occurrence
Plant Sources
4',5,7-Trimethoxyflavone has been identified in several plant species, contributing to their phytochemical profiles:
These sources represent diverse plant families, suggesting that the compound may have evolved independently in different taxonomic groups, potentially serving various ecological functions.
Research Findings and Biological Activities
For context, a structurally related compound, 5-hydroxy-3',4',7-trimethoxyflavone (HTMF), has shown significant antiproliferative effects and apoptosis induction in human breast cancer cells (MCF-7 cell line) . This related compound, isolated from the medicinal plant Lippia nodiflora, demonstrated several mechanisms of action:
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Inhibition of cancer cell proliferation as confirmed by MTT cytotoxicity assay
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Induction of apoptosis demonstrated through multiple staining techniques (AO/EtBr, Hoechst 33258)
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Elevation of cellular reactive oxygen species (ROS) as measured by DCFH-DA
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Modulation of apoptotic markers including p53, Bcl-2, Bax, and cleaved PARP
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Potential inhibition of MDM2-p53 protein interaction, as suggested by in silico molecular docking studies
While these findings cannot be directly attributed to 4',5,7-Trimethoxyflavone, they suggest potential research directions for investigating similar biological activities in this related compound.
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